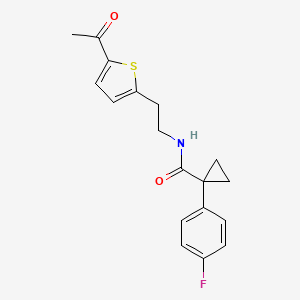

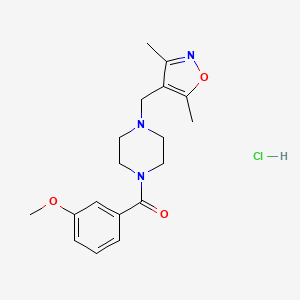

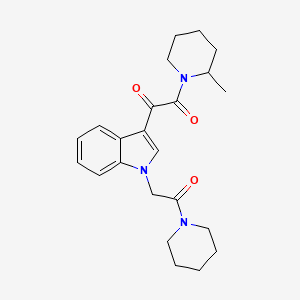

(E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-cyclohexyl 2-cyano-3-(1-methyl-1H-indol-3-yl)acrylate is a chemical compound that has gained significant attention in scientific research. It belongs to the class of acrylates and has a molecular formula of C24H24N2O2. The compound is known for its potential applications in the field of medicinal chemistry, drug discovery, and chemical biology.

Scientific Research Applications

Green Synthesis Applications

- L-Proline-Catalyzed Knoevenagel Condensation : L-Proline serves as a novel and eco-friendly catalyst in ethanol medium for the Knoevenagel condensation of indole-3-carboxyaldehydes, which includes derivatives of ethyl 2-cyano-3-(1H-indol-3-yl)acrylates (Venkatanarayana & Dubey, 2012).

Multi-Component Reaction Synthesis

- Cyclohexyl Isocyanide Reaction : An improved multi-component reaction involving cyclohexyl isocyanide, which leads to the synthesis of compounds related to methyl 2-cyano-3-(aryl)-cyclohexylcarbamoyl-(aryl)-acrylate, demonstrating versatile applications in synthesis (Anary‐Abbasinejad, Hassanabadi, & Foroughi Kaldareh, 2010).

Stereoselective Synthesis and Applications

- Stereoselective Synthesis : The stereoselective synthesis of (E)-methyl α-(3-formyl-1H-indol-2-yl)-β-aryl/alkyl-substituted acrylates using L-proline as a catalyst, demonstrating the utility of these compounds in the synthesis of biologically important molecules (Biswas et al., 2013).

Applications in Polymer Science

Polymer Synthesis : The use of methylated β-cyclodextrin to complex hydrophobic monomers like cyclohexyl acrylate, leading to water-soluble host/guest-complexes. This has implications in polymer science, particularly in the field of radical polymerization (Bernhardt, Glöckner, Theis, & Ritter, 2001).

Photo-cross-linkable Polymers : Research into the development of photo-cross-linkable polymers, which includes derivatives of acrylate, underscores the significance of these compounds in creating efficient corrosion inhibitors (Baskar, Kesavan, Gopiraman, & Subramanian, 2014).

RAFT Polymerization : The reversible addition fragmentation chain transfer (RAFT) polymerization of methyl acrylate, involving compounds such as cyclohexyl acrylate, showcases the advanced synthesis techniques in polymer science (Toy, Vana, Davis, & Barner‐Kowollik, 2004).

Waste Recovery : The solvent-based recovery of acrylate polymer from display film waste, which is relevant in environmental applications, highlights the importance of this compound in recycling and waste management (Lee, Ahn, & Lee, 2023).

properties

IUPAC Name |

cyclohexyl (E)-2-cyano-3-(1-methylindol-3-yl)prop-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2/c1-21-13-15(17-9-5-6-10-18(17)21)11-14(12-20)19(22)23-16-7-3-2-4-8-16/h5-6,9-11,13,16H,2-4,7-8H2,1H3/b14-11+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MILGXJYYUGEUON-SDNWHVSQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C=C(C#N)C(=O)OC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)/C=C(\C#N)/C(=O)OC3CCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-{[2-(allylsulfanyl)thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2407234.png)

![7-(4-benzoylpiperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2407235.png)

![N-(2,5-dimethoxyphenyl)-4-[4-methyl-5-(pyrrolidin-1-ylcarbonyl)-1,3-thiazol-2-yl]thiophene-2-sulfonamide](/img/structure/B2407241.png)

![Ethyl 2-(2-(2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate](/img/structure/B2407243.png)

![2-(8-(2-methoxy-5-methylphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2407251.png)

![5-(Azepan-1-ylsulfonyl)-2-[4-(trifluoromethyl)pyrimidin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2407253.png)